

# Application Notes and Protocols for SR-1903 in High-Throughput Screening

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## Compound of Interest

Compound Name: SR-1903

Cat. No.: B610971

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## Introduction

**SR-1903** is a dual-activity small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (ROR $\gamma$ ) and an agonist of the Liver X Receptor (LXR).[1] This unique pharmacological profile makes **SR-1903** a valuable tool for investigating the interplay between these two critical nuclear receptors and a promising candidate for therapeutic development in areas such as autoimmune diseases, metabolic disorders, and inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of modulators of nuclear receptor activity. These application notes provide detailed protocols for utilizing **SR-1903** in HTS campaigns to identify and characterize novel ROR $\gamma$  inverse agonists and LXR agonists.

## Mechanism of Action of SR-1903

**SR-1903** exerts its biological effects by modulating the transcriptional activity of two key nuclear receptors:

- **RORy Inverse Agonism:** RORy is a master regulator of T helper 17 (Th17) cell differentiation, which plays a crucial role in the pathogenesis of autoimmune diseases through the production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, **SR-1903** binds to RORy and reduces its basal transcriptional activity, thereby suppressing the expression of RORy target genes and inhibiting Th17 cell differentiation and function.
- **LXR Agonism:** LXRs (LXR $\alpha$  and LXR $\beta$ ) are critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4] LXR activation promotes reverse cholesterol transport and has anti-inflammatory effects. As an LXR agonist, **SR-1903** activates LXR-dependent gene transcription, leading to beneficial effects on lipid metabolism and inflammation.

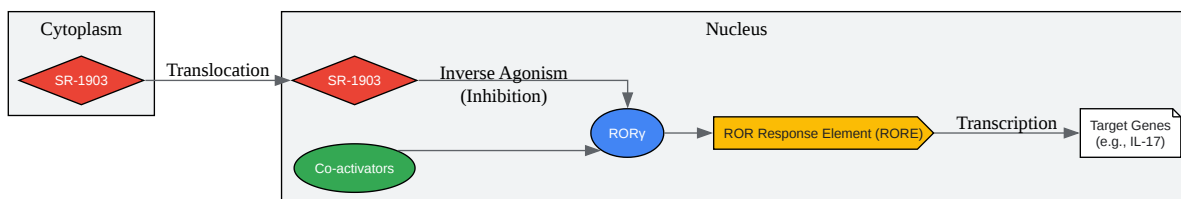
## Quantitative Data for SR-1903

The following table summarizes the key quantitative data reported for **SR-1903**.

Parameter	Target	Value	Assay Type	Reference
IC50	RORy	~100 nM	Cell-based reporter assay	[1]
IC50	PPARy	209 nM	Not specified	[1]
Activity	LXR	Agonist	Not specified	[1]
Inhibition	LPS-induced TREM-1 expression	10 $\mu$ M	RAW 264.7 cells	[1]
Inhibition	LPS-induced IL-6 expression	10 $\mu$ M	RAW 264.7 cells	[1]
Inhibition	LPS-induced IL-33 expression	10 $\mu$ M	RAW 264.7 cells	[1]

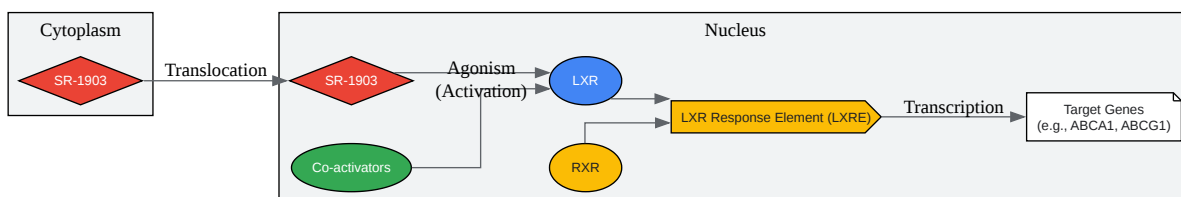
## Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by **SR-1903**.



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### RORy Signaling Pathway and Inhibition by **SR-1903**

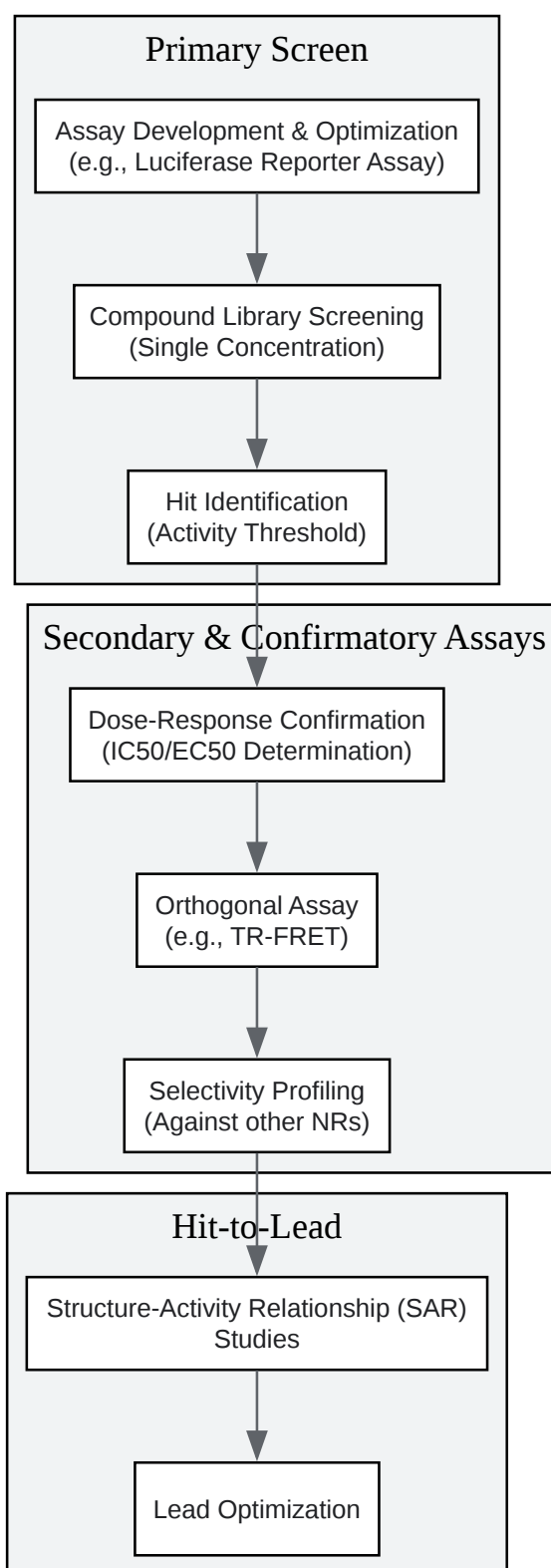


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### LXR Signaling Pathway and Activation by **SR-1903**

## High-Throughput Screening (HTS) Experimental Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify modulators of nuclear receptors like RORy and LXR.



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### General HTS Workflow for Nuclear Receptor Modulators

## Experimental Protocols

### Protocol 1: ROR $\gamma$ Inverse Agonist HTS using a Luciferase Reporter Assay

This protocol describes a cell-based luciferase reporter gene assay to screen for and characterize ROR $\gamma$  inverse agonists.

#### 1. Materials:

- HEK293T cells
- ROR $\gamma$  expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNA-binding domain)
- Luciferase reporter plasmid with ROR response elements (ROREs)
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% FBS and antibiotics
- Opti-MEM I Reduced Serum Medium
- **SR-1903** (as a positive control)
- Compound library
- 384-well white, clear-bottom microplates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer

#### 2. Methods:

- Cell Seeding:
  - Culture HEK293T cells to ~80% confluency.

- Co-transfect the cells with the ROR $\gamma$  expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours, harvest the cells and resuspend them in fresh growth medium.
- Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40  $\mu$ L of medium.
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 4-6 hours to allow cell attachment.
- Compound Addition:
  - Prepare a stock solution of **SR-1903** and the compound library in DMSO.
  - Perform serial dilutions of the compounds.
  - Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid handler or a pin tool. The final DMSO concentration should not exceed 0.5%.
  - For control wells, add DMSO only (negative control) or **SR-1903** (positive control for inverse agonism).
- Incubation:
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.
- Luminescence Detection:
  - Equilibrate the plates and the luciferase assay reagent to room temperature.
  - Add 20  $\mu$ L of the luciferase reagent to each well.
  - Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal stabilization.
  - Measure the luminescence using a luminometer.

### 3. Data Analysis:

- Normalize the data to the DMSO control wells.
- Calculate the percent inhibition for each compound.
- For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Protocol 2: LXR Agonist HTS using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.

### 1. Materials:

- Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)
- Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)
- Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)
- **SR-1903** (as a positive control)
- Compound library
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% BSA, 1 mM DTT)
- 384-well low-volume black microplates
- TR-FRET-compatible plate reader

### 2. Methods:

- Reagent Preparation:
  - Prepare a stock solution of **SR-1903** and the compound library in DMSO.

- Prepare the LXR-LBD, Tb-anti-tag antibody, and fluorescently labeled co-activator peptide in assay buffer at 2X the final desired concentration.
- Assay Procedure:
  - Add 5  $\mu$ L of the 2X compound solution (or DMSO/**SR-1903** for controls) to the wells of the 384-well plate.
  - Add 5  $\mu$ L of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.
  - Add 5  $\mu$ L of the 2X fluorescently labeled co-activator peptide to each well.
  - The final reaction volume will be 15  $\mu$ L.
- Incubation:
  - Incubate the plate at room temperature for 1-2 hours, protected from light.
- TR-FRET Measurement:
  - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay is used to reduce background fluorescence.

### 3. Data Analysis:

- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to the DMSO control wells.
- Calculate the percent activation for each compound.
- For dose-response curves, plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## Protocol 3: Secondary Assay - Inhibition of LPS-Induced TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells

This protocol describes a cell-based assay to confirm the downstream effects of **SR-1903** or newly identified hits on inflammatory signaling.

#### 1. Materials:

- RAW 264.7 macrophage-like cells
- DMEM with 10% FBS and antibiotics
- Lipopolysaccharide (LPS)
- **SR-1903**
- Test compounds
- 96-well cell culture plates
- RNA extraction kit
- qRT-PCR reagents and instrument
- ELISA kits for mouse IL-6 and IL-33

#### 2. Methods:

- Cell Seeding and Treatment:
  - Seed RAW 264.7 cells into 96-well plates at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **SR-1903** or test compounds for 1-2 hours.
  - Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion). Include an unstimulated control.
- Gene Expression Analysis (qRT-PCR):
  - After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.

- Synthesize cDNA from the RNA.
- Perform qRT-PCR using specific primers for Trem1, Il6, Il33, and a housekeeping gene (e.g., Gapdh or Actb).
- Analyze the data using the  $\Delta\Delta\text{Ct}$  method to determine the relative fold change in gene expression.
- Cytokine Secretion Analysis (ELISA):
  - After the 18-24 hour incubation, collect the cell culture supernatants.
  - Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

### 3. Data Analysis:

- For qRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated, vehicle-treated control.
- For ELISA, calculate the concentration of secreted cytokines.
- Plot the inhibition of gene expression or cytokine secretion against the compound concentration to determine IC50 values.

## Conclusion

**SR-1903** is a powerful chemical probe for studying the integrated roles of ROR $\gamma$  and LXR in health and disease. The detailed protocols provided in these application notes offer robust and reliable methods for high-throughput screening of compound libraries to identify novel modulators of these important nuclear receptors. The primary HTS assays, coupled with the secondary cell-based functional assays, provide a comprehensive framework for hit identification, validation, and lead optimization in drug discovery programs targeting ROR $\gamma$  and LXR.

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